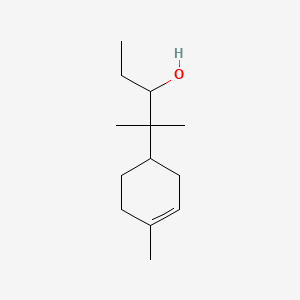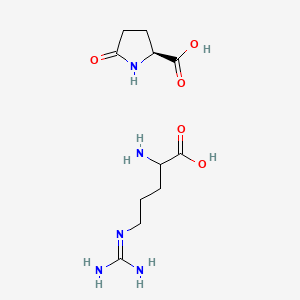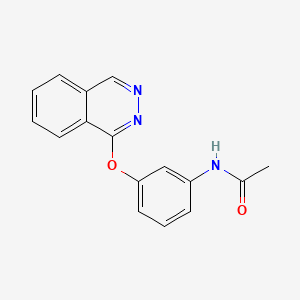
Acetamide, N-(3-(1-phthalazinyloxy)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
アセトアミド,N-(3-(1-フタラジニルオキシ)フェニル)-は、そのユニークな構造と様々な科学分野における潜在的な用途で知られる化学化合物です。この化合物は、特徴的な化学特性に寄与するフェニル環を介してフタラジン部分とアセトアミド基が結合した構造をしています。
2. 製法
合成経路と反応条件: アセトアミド,N-(3-(1-フタラジニルオキシ)フェニル)-の合成は、通常、3-(1-フタラジニルオキシ)アニリンと無水酢酸を制御された条件下で反応させることから始まります。反応は通常、ピリジンなどの触媒の存在下で行われ、アセチル化プロセスを促進します。その後、反応混合物は再結晶またはクロマトグラフィーによって精製され、目的の生成物が得られます。
工業生産方法: 工業規模では、アセトアミド,N-(3-(1-フタラジニルオキシ)フェニル)-の製造は、効率と収率を高めるために連続フロープロセスを採用することがあります。自動化された反応器と高度な精製技術の採用により、化合物の品質が常に保証されます。
反応の種類:
酸化: アセトアミド,N-(3-(1-フタラジニルオキシ)フェニル)-は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて、酸化反応を起こす可能性があります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: この化合物は、求核置換反応に関与し、適切な条件下でアセトアミド基を他の官能基に置き換えることができます。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロアルカン。
主要な生成物:
酸化: 対応するカルボン酸またはケトンの生成。
還元: アミンまたはアルコールの生成。
置換: 置換アセトアミドの生成。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-(3-(1-PHTHALAZINYLOXY)PHENYL)- typically involves the reaction of 3-(1-phthalazinyloxy)aniline with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of ACETAMIDE,N-(3-(1-PHTHALAZINYLOXY)PHENYL)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.
Types of Reactions:
Oxidation: ACETAMIDE,N-(3-(1-PHTHALAZINYLOXY)PHENYL)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物学的活性について研究されています。
医学: そのユニークな構造と潜在的な治療効果により、薬剤開発の候補として注目されています。
工業: 特殊化学品や材料の開発に利用されています。
作用機序
アセトアミド,N-(3-(1-フタラジニルオキシ)フェニル)-の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴い、生物学的経路の調節につながります。正確な経路と標的は、特定の用途と使用のコンテキストによって異なります。
類似化合物:
- アセトアミド,N-(4-(1-フタラジニルオキシ)フェニル)-
- アセトアミド,N-(2-(1-フタラジニルオキシ)フェニル)-
比較: アセトアミド,N-(3-(1-フタラジニルオキシ)フェニル)-は、フェニル環上のフタラジン部分の位置がユニークであり、化学反応性と生物学的活性を影響を与える可能性があります。その異性体と比較して、この化合物は、異なる薬物動態学的および薬力学的特性を示す可能性があり、様々な用途のための独自の候補となります。
類似化合物との比較
- ACETAMIDE,N-(4-(1-PHTHALAZINYLOXY)PHENYL)-
- ACETAMIDE,N-(2-(1-PHTHALAZINYLOXY)PHENYL)-
Comparison: ACETAMIDE,N-(3-(1-PHTHALAZINYLOXY)PHENYL)- is unique due to the position of the phthalazine moiety on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
特性
CAS番号 |
149365-42-4 |
|---|---|
分子式 |
C16H13N3O2 |
分子量 |
279.29 g/mol |
IUPAC名 |
N-(3-phthalazin-1-yloxyphenyl)acetamide |
InChI |
InChI=1S/C16H13N3O2/c1-11(20)18-13-6-4-7-14(9-13)21-16-15-8-3-2-5-12(15)10-17-19-16/h2-10H,1H3,(H,18,20) |
InChIキー |
WNOLWISYOMISMT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=NN=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


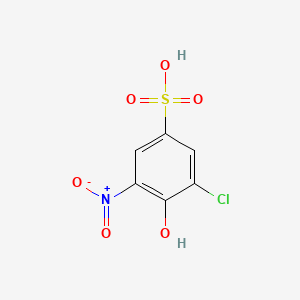

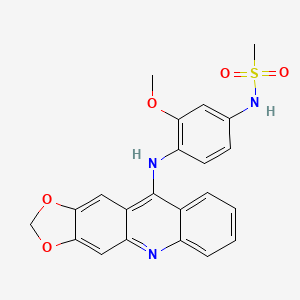

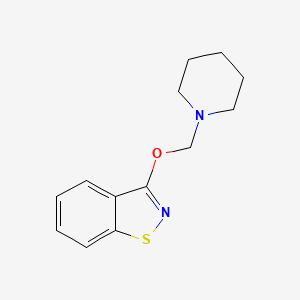

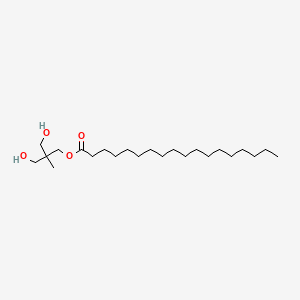
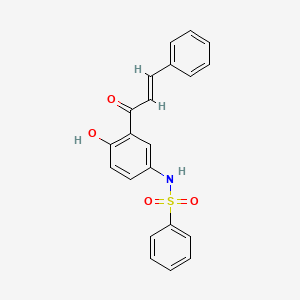
![5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12672128.png)

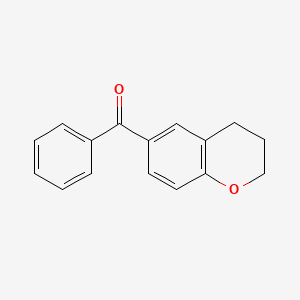
![Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672138.png)
